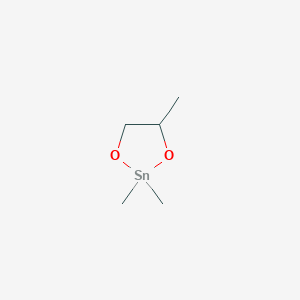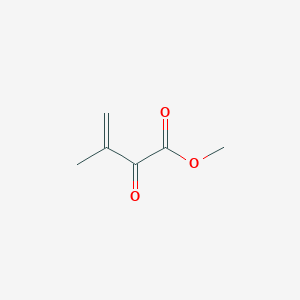
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a dithiole-thione ring, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving oxidative damage.
Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione exerts its effects involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from damage. It may also modulate signaling pathways involved in inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Another compound with a hydroxy-methoxyphenyl group, used in various chemical applications.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other hydroxy-methoxyphenyl compounds and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52755-19-8 |
|---|---|
Molekularformel |
C10H8O2S3 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
4-(4-hydroxy-3-methoxyphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8O2S3/c1-12-9-4-6(2-3-8(9)11)7-5-14-15-10(7)13/h2-5,11H,1H3 |
InChI-Schlüssel |
FHIQVPMVHJFPJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CSSC2=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)



![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)



![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)




